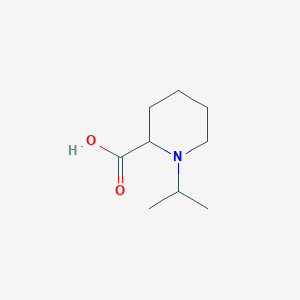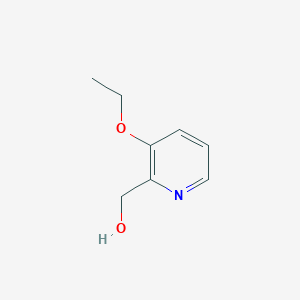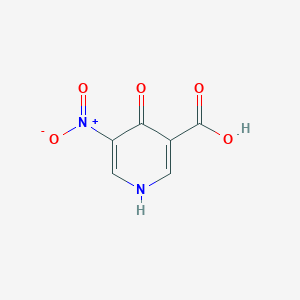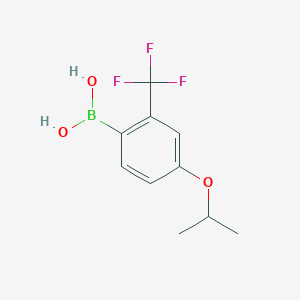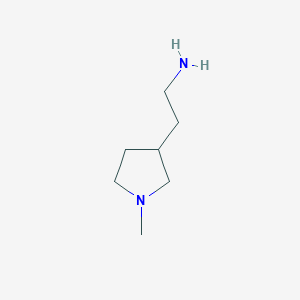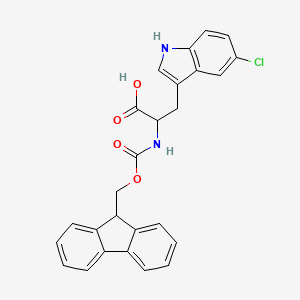
Fmoc-5-chloro-DL-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid used in the biosynthesis of proteins. This compound is characterized by the presence of a 5-chloro substituent on the indole ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. The molecular formula of this compound is C26H21ClN2O4, and it has a molecular weight of 460.92 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-5-chloro-DL-tryptophan is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the following steps:
Fmoc Protection: The amino group of 5-chloro-DL-tryptophan is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling: The Fmoc-protected amino acid is then coupled to a resin-bound peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions
Fmoc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Coupling: DIC and HOBt are commonly used for coupling reactions.
Deprotection: Piperidine is used for Fmoc deprotection.
Major Products
The major products formed from these reactions include substituted tryptophan derivatives, peptides, and deprotected amino acids .
科学研究应用
Fmoc-5-chloro-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: It serves as a tool for studying protein structure and function.
Medicine: It is used in the development of peptide-based therapeutics.
Industry: It is employed in the production of specialized peptides for various applications
作用机制
The mechanism of action of Fmoc-5-chloro-DL-tryptophan involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 5-chloro substituent can affect the electronic properties of the indole ring, potentially altering the peptide’s biological activity .
相似化合物的比较
Similar Compounds
- Fmoc-5-benzyloxy-DL-tryptophan
- Fmoc-3-fluoro-DL-tyrosine
- Fmoc-alpha-methyl-DL-glutamic acid
Uniqueness
Fmoc-5-chloro-DL-tryptophan is unique due to the presence of the 5-chloro substituent, which can impart different electronic and steric properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable for designing peptides with specific characteristics .
属性
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
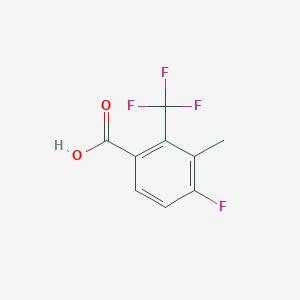
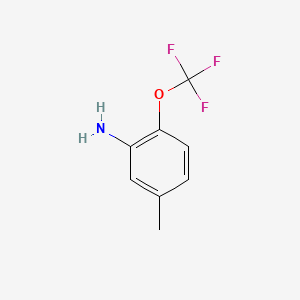
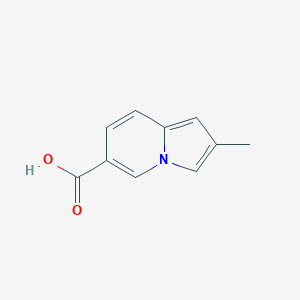
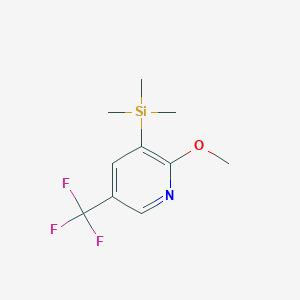
![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)
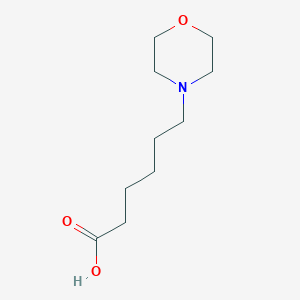
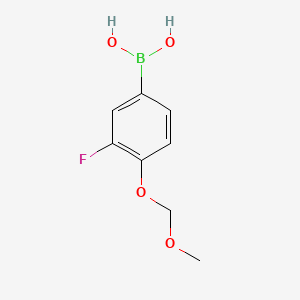
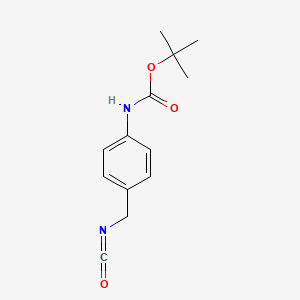
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
